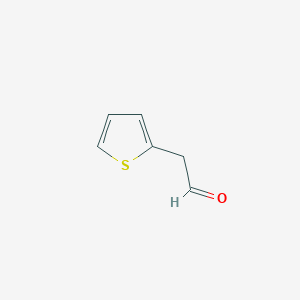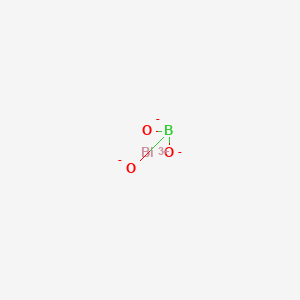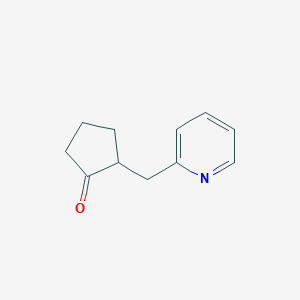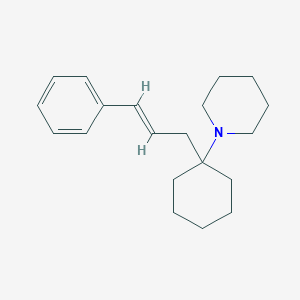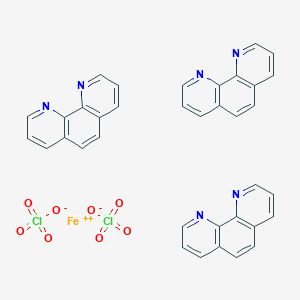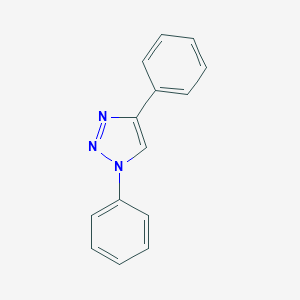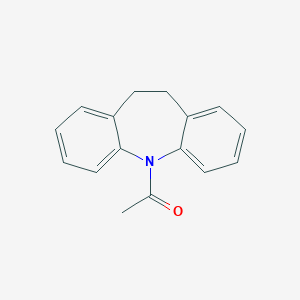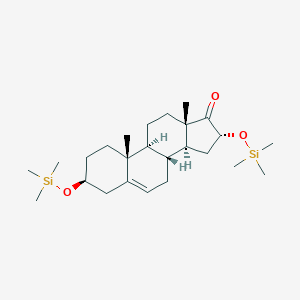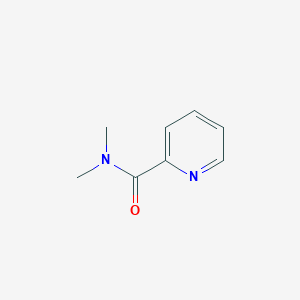
2-Pyridinecarboxamide,N,N-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is a chemical compound that belongs to the class of pyridinecarboxamides. It is extensively used in scientific research for its various biochemical and physiological effects. The compound is synthesized using specific methods and has a unique mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is not fully understood. However, studies suggest that the compound may act as an inhibitor of specific enzymes and proteins involved in various biological processes. The compound may also modulate the activity of certain receptors and ion channels, leading to its observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models. It has also been reported to have antioxidant properties and to regulate the expression of specific genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) in lab experiments is its specificity for certain enzymes and proteins. This property makes it an ideal tool for studying the role of specific molecules in biological processes. However, the compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
For research include the development of more potent and selective analogs and investigation of the compound's potential use in the treatment of specific diseases.
Métodos De Síntesis
The synthesis of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) involves the reaction of 2-pyridinecarboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent. The process results in the formation of the desired compound, which can be purified through recrystallization. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is widely used in scientific research for its various applications. The compound has been studied for its potential use in the treatment of cancer, neurological disorders, and inflammation. It has also been used as a tool in the study of protein-protein interactions, enzyme inhibition, and drug discovery.
Propiedades
Número CAS |
14805-91-5 |
|---|---|
Nombre del producto |
2-Pyridinecarboxamide,N,N-dimethyl-(9CI) |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 |
Clave InChI |
YGGWPDLYLUHWIQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=N1 |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



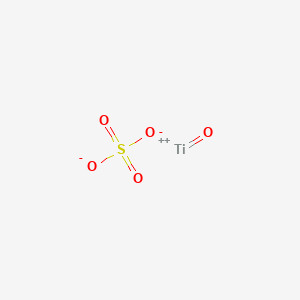
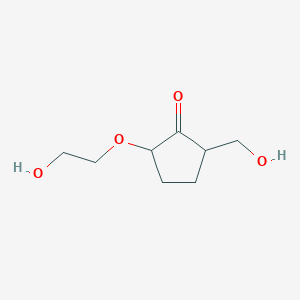
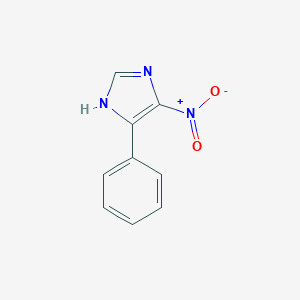

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)
